N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
- Reactants: Pyrimidine intermediate, trifluoromethylating agent (e.g., Ruppert-Prakash reagent)
- Conditions: Copper-catalyzed trifluoromethylation
Step 3: Attachment of Cyclopropylmethyl and Prop-2-yn-1-yl Groups
- Reactants: Trifluoromethylated pyrimidine, cyclopropylmethylamine, propargyl bromide
- Conditions: Nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions
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Step 1: Synthesis of Pyrimidine Core
- Reactants: 4-chloropyrimidine, pyridine-4-boronic acid
- Conditions: Palladium-catalyzed Suzuki coupling reaction
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
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Oxidation
- Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
- Products: Oxidized derivatives with potential changes in biological activity
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Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
- Products: Reduced derivatives with altered chemical properties
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Substitution
- Reagents: Halogenating agents, nucleophiles
- Products: Substituted derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Scientific Research Applications
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Chemistry
- Used as a building block for the synthesis of more complex molecules
- Studied for its unique reactivity and chemical properties
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Biology
- Investigated for its potential as a biochemical probe
- Studied for its interactions with biological macromolecules
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Medicine
- Explored for its potential therapeutic applications
- Studied for its activity against specific biological targets
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Industry
- Used in the development of new materials with unique properties
- Studied for its potential applications in agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
- This compound analogs
- Other pyrimidine derivatives with similar functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-prop-2-ynyl-2-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4/c1-2-9-24(11-12-3-4-12)15-10-14(17(18,19)20)22-16(23-15)13-5-7-21-8-6-13/h1,5-8,10,12H,3-4,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCDRQGMMKJGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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